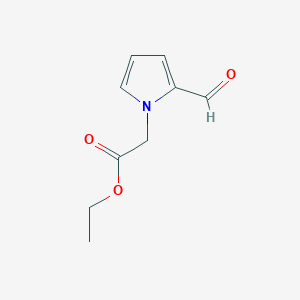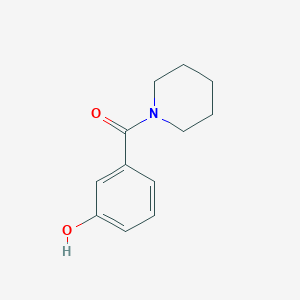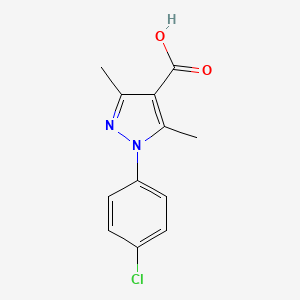
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of butanoic acid with an ethyl group, a benzyloxy carbonyl amino group, and a methyl group attached . The presence of these functional groups suggests that it could participate in a variety of chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the corresponding amine and carboxylic acid or ester .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of multiple functional groups. The benzyloxy carbonyl group is likely to have a significant impact on the compound’s overall structure .
Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions due to the presence of the amine and ester functional groups. For example, the amine group could participate in reactions with carbonyl compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ester group could make it relatively polar, and it might have a higher boiling point than a similar-sized alkane .
Applications De Recherche Scientifique
Enantiomeric Distributions in Fermented Foods
Research has shown the importance of enantiomeric distributions of aroma compounds formed by the Ehrlich degradation of l-Isoleucine in fermented foods. The study of these distributions helps understand the biochemical pathways in food fermentation and flavor development. For example, a study demonstrated the enantiomeric analysis of various metabolites, including ethyl 2-methylbutanoate, in fermented foods, highlighting the enzymatic specificity and its impact on flavor profiles (Matheis, Granvogl, & Schieberle, 2016).
Synthesis of Complex Molecules
Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a molecule closely related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," has been identified as a precursor for the synthesis of chiral drugs, including statins, highlighting the compound's significance in medicinal chemistry. The biocatalytic process for synthesizing these esters demonstrates the utility of microbial enzymes in producing optically pure compounds (Ye, Ouyang, & Ying, 2011).
Anticancer Drug Synthesis
The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, which utilize derivatives of "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," have shown potential as anticancer drugs. These complexes exhibit cytotoxicity against various human tumor cell lines, suggesting their potential in developing new therapeutic agents (Basu Baul, Basu, Vos, & Linden, 2009).
Aroma Compounds in Wine
The study of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine explores the chemical and sensory characteristics of this compound. Although not directly related to "(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate," understanding the sensory impact of similar compounds in food and beverages can inform the development of flavor-enhancing molecules (Gammacurta, Tempère, Marchand, Moine, & Revel, 2018).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBMEQVWSYFMNC-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454774 |
Source


|
| Record name | (s)-n-cbz-valine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate | |
CAS RN |
67436-18-4 |
Source


|
| Record name | (s)-n-cbz-valine ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4,8-dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B1352506.png)
![tert-butyl [2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)








![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)
![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

